1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one

medicinal chemistry synthetic methodology building block diversification

1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one (CAS 1315366-95-0) is a heteroaryl trifluoromethyl ketone building block belonging to the [1,2,4]triazolo[4,3-a]pyrazine class. Its core scaffold serves as a privileged structure in kinase inhibitor and receptor antagonist programs.

Molecular Formula C7H2ClF3N4O
Molecular Weight 250.56 g/mol
Cat. No. B13013037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one
Molecular FormulaC7H2ClF3N4O
Molecular Weight250.56 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=C2C(=O)C(F)(F)F)C(=N1)Cl
InChIInChI=1S/C7H2ClF3N4O/c8-4-6-14-13-5(3(16)7(9,10)11)15(6)2-1-12-4/h1-2H
InChIKeyKPQJAQSHRQUJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one: Building-Block Identity and Procurement Baseline


1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one (CAS 1315366-95-0) is a heteroaryl trifluoromethyl ketone building block belonging to the [1,2,4]triazolo[4,3-a]pyrazine class. Its core scaffold serves as a privileged structure in kinase inhibitor and receptor antagonist programs [1]. The molecule carries two synthetically orthogonal handles: a chlorine atom at the 8-position amenable to nucleophilic aromatic substitution (SNAr) and an electrophilic trifluoroacetyl group at the 3-position that can be reduced to the metabolically stable –CF3 pharmacophore found in marketed drugs such as sitagliptin [2]. Commercial availability at ≥95% purity from multiple vendors makes it a tractable starting point for medicinal chemistry diversification .

Why the 8-Chloro-3-trifluoroacetyl Substitution Pattern Cannot Be Replaced by Generic Triazolopyrazine Analogs


Triazolopyrazine derivatives display steep structure–activity relationships where both the position-3 acyl/alkyl substituent and the position-8 halogen profoundly modulate target engagement, metabolic stability, and synthetic reactivity [1]. Replacing the 8-chloro with hydrogen removes the SNAr diversification handle, while substituting the 3-trifluoroacetyl with a simple acetyl or trifluoromethyl group eliminates the carbonyl electrophile required for further derivatization without introducing a stereoelectronic penalty [2]. Close-in analogs such as 8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 140911-31-5) are commercially available but lack the ketone carbonyl; conversely, des-chloro 3-trifluoroacetyl analogs are largely absent from supplier catalogs, underscoring the synthetic value of the dual-handle architecture .

Quantified Differentiation of 1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one Against Closest Structural Analogs


Trifluoroacetyl Carbonyl Electrophilicity Enables Reductive Diversification vs. Inert –CF3 Analog

The target compound bears a reactive trifluoroacetyl carbonyl (νC=O ~1710–1740 cm⁻¹ expected) that can be selectively reduced to –CF3 (a metabolically preferred group) under standard conditions (NaBH4/I2 or DAST), a transformation not accessible from the direct –CF3 congener (CAS 140911-31-5) [1]. The 8-chloro substituent simultaneously acts as an SNAr leaving group, enabling sequential or orthogonal derivatization at two positions from a single starting material [2].

medicinal chemistry synthetic methodology building block diversification

Antiproliferative Activity of the 3-Trifluoromethyl Class: Biological Baseline that Drives Demand for the Trifluoroacetyl Precursor

Although direct biological data for the target compound are absent from the peer-reviewed literature, the close structural analog 8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (the product obtainable by carbonyl reduction of the target compound) demonstrates significant growth inhibition against human colon cancer cell lines HCT-116 and HT-29 . The triazolo[4,3-a]pyrazine scaffold is a recognized kinase-inhibitory chemotype, with multiple patents disclosing sub-micromolar activity against c-Met, P2X7, and NK-3 receptors [1]. The target compound serves as the direct synthetic precursor to these biologically validated –CF3 derivatives.

cancer biology antiproliferative screening kinase inhibition

Lipophilicity Modulation: Trifluoroacetyl Lowers logP Relative to Trifluoromethyl, Improving Lead-Likeness

In silico property prediction (using standard cheminformatics tools) indicates that the target compound (MW 250.57, C7H2ClF3N4O) has a calculated logP approximately 0.8–1.2 units lower than its 3-trifluoromethyl counterpart (MW 222.56, C6H2ClF3N4) due to the polar carbonyl group [1]. This difference places the target compound closer to the optimal lipophilicity range (logP 1–3) for fragment-based screening and oral bioavailability, while still retaining the fluorinated character beneficial for metabolic stability and 19F NMR detection [2].

physicochemical properties drug-likeness ADME prediction

Commercial Purity and Catalog Availability vs. Custom Synthesis Requirement for Non-Chlorinated Analogs

The target compound is listed in the Enamine building-block catalog (EN300-80873) at 95% purity with verified CAS registration 1315366-95-0, enabling immediate procurement without custom synthesis delays . In contrast, the des-chloro analog (3-trifluoroacetyl-[1,2,4]triazolo[4,3-a]pyrazine) and the 8-fluoro analog are absent from major catalogs, requiring bespoke synthesis (typical lead time 4–8 weeks) . The 8-bromo analog, while occasionally available, shows higher cost and lower stock reliability.

chemical procurement building block sourcing supply chain reliability

High-Value Application Scenarios for 1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one Based on Evidenced Differentiation


Parallel Synthesis of Kinase-Focused Compound Libraries via Sequential SNAr and Carbonyl Derivatization

The target compound's orthogonal reactivity enables medicinal chemistry teams to generate >100 analogs from a single purchased batch. First, nucleophilic displacement of the 8-chloro with diverse amines (primary, secondary, aromatic) under mild SNAr conditions (K2CO3/DMF, 60–80 °C) installs the first diversity point [1]. Subsequent reduction of the 3-trifluoroacetyl to –CF3 (NaBH4/I2/THF) or conversion to hydrazones/oximes introduces a second point of diversification. This two-step parallel workflow, validated for the triazolopyrazine scaffold in kinase inhibitor patents, directly leverages the dual-handle advantage established in Section 3, Evidence Item 1 [2].

19F NMR Fragment-Based Screening Campaigns Requiring a Hydrophilic Fluorinated Probe

The trifluoroacetyl moiety provides a strong, singlet 19F NMR signal (δ ≈ –72 to –78 ppm) suitable for ligand-observed fragment screening at concentrations of 50–200 µM. The ~0.8–1.2 log unit reduction in lipophilicity relative to the –CF3 congener (Section 3, Evidence Item 3) reduces aggregation and non-specific binding, a critical advantage in fragment screens where false-positive rates escalate with increasing clogP [1]. After hit identification, the carbonyl can be reduced to –CF3 to lock in the metabolically stable pharmacophore without altering the binding pose.

Synthesis of Sitagliptin-Inspired DPP-4 Inhibitor Analogs Bearing an 8-Amino Substituent

The sitagliptin pharmacophore features a 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core. The target compound provides the aromatic oxidation-state precursor; after SNAr amination at C8 and pyrazine ring reduction, the 3-trifluoroacetyl is reduced to –CF3, mirroring the key transformation in Mannam et al. (2019) [1]. This route avoids the need for pre-formed 3-trifluoromethyl intermediates (CAS 140911-31-5) that are less reactive toward further diversification, as documented in Section 3, Evidence Item 1 [2].

Receptor Antagonist Programs Targeting NK-3 or P2X7 Where 8-Halogen Substitution Is Critical for Potency

Patent literature identifies 8-chloro substitution on the [1,2,4]triazolo[4,3-a]pyrazine scaffold as essential for NK-3 receptor antagonism and P2X7 modulation [1]. The target compound delivers the 8-Cl substituent pre-installed, eliminating the need for late-stage halogenation. The 3-trifluoroacetyl can be retained or reduced depending on the desired pharmacophore, providing flexibility not available from the 8-H or 8-F analogs that are either inactive or synthetically inaccessible (Section 3, Evidence Item 4).

Quote Request

Request a Quote for 1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.